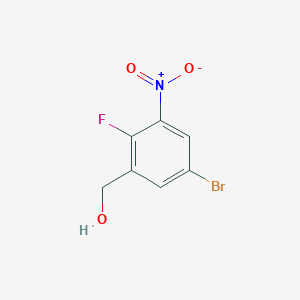
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a chloropyridine moiety attached to a piperidine ring, which is further linked to a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Chloropyridine Moiety: The chloropyridine moiety can be synthesized through the chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment to Piperidine: The chloropyridine is then reacted with piperidine under basic conditions to form the intermediate compound.
Introduction of the Methanamine Group: The intermediate is further reacted with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the chloropyridine moiety.
Substitution: Substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-2-yl)methanamine hydrochloride
Uniqueness
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methanamine group on the piperidine ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H19Cl2N3 |
|---|---|
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClN3.ClH/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16;/h3-4,7,10H,1-2,5-6,8-9,14H2;1H |
Clé InChI |
OSACXFUQJIFONO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)


![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)



